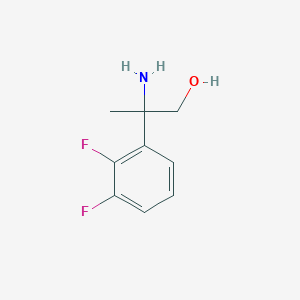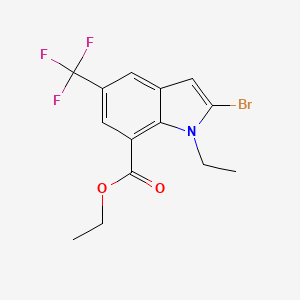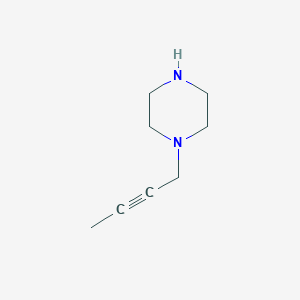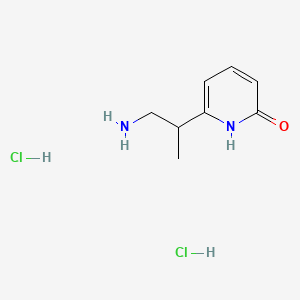
(3-Ethylpiperidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylpiperidin-3-yl)methanamine: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylpiperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method is the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: (3-Ethylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the halogenated compound used.
科学的研究の応用
Chemistry: (3-Ethylpiperidin-3-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
作用機序
The mechanism of action of (3-Ethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Piperidine: The parent compound of (3-Ethylpiperidin-3-yl)methanamine, widely used in organic synthesis and pharmaceuticals.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
N-Ethylpiperidine: Another ethylated derivative with comparable reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position of the piperidine ring enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
(3-ethylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-7,9H2,1H3 |
InChIキー |
YVMIAIGGZDLDFX-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCNC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)



![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)

![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
